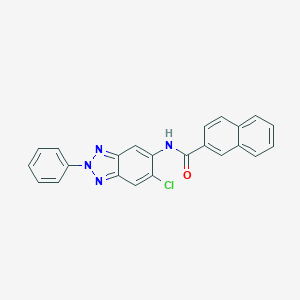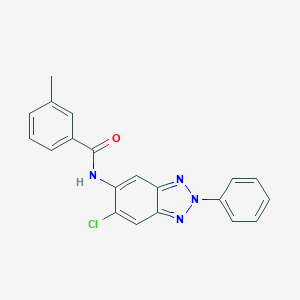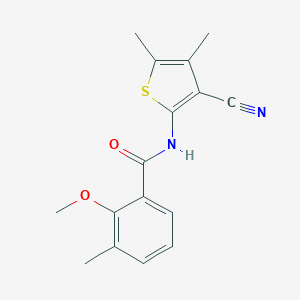![molecular formula C24H33N3O4 B244297 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244297.png)
3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide, also known as TEB, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.
科学研究应用
3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has been shown to inhibit the growth of cancer cells and can be used as a potential anticancer agent. In drug development, 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide can be used as a lead compound to develop new drugs with improved efficacy and safety profiles.
作用机制
3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide acts as a selective inhibitor of the enzyme monoamine oxidase B (MAO-B), which is responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide increases the levels of dopamine in the brain, which can improve cognitive function and reduce the risk of neurodegenerative diseases. 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide also has antioxidant properties and can protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has been shown to have a range of biochemical and physiological effects, including increased levels of dopamine in the brain, improved cognitive function, and reduced inflammation. 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has also been shown to have neuroprotective effects and can protect neurons from oxidative stress and apoptosis. In cancer research, 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis.
实验室实验的优点和局限性
3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has several advantages for lab experiments, including its high purity and stability, and its ability to selectively inhibit MAO-B. However, 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide research, including the development of new 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide derivatives with improved pharmacological properties, the investigation of 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide's potential applications in other fields such as psychiatry and addiction research, and the development of new drug delivery systems for 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide. Additionally, further studies are needed to fully elucidate the mechanism of action of 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide and its potential side effects.
合成方法
3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide can be synthesized using a multi-step process that involves the reaction of 3,4,5-trimethoxybenzaldehyde with 4-methylpiperazine and 2-bromo-N-(2-chloroethyl)benzamide. The resulting product is then treated with ethanol to yield 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide. The synthesis method has been optimized to ensure high yields and purity of the final product.
属性
分子式 |
C24H33N3O4 |
|---|---|
分子量 |
427.5 g/mol |
IUPAC 名称 |
3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C24H33N3O4/c1-5-29-21-16-18(17-22(30-6-2)23(21)31-7-3)24(28)25-19-10-8-9-11-20(19)27-14-12-26(4)13-15-27/h8-11,16-17H,5-7,12-15H2,1-4H3,(H,25,28) |
InChI 键 |
JKCYTUYSNBOOIE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC=C2N3CCN(CC3)C |
规范 SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC=C2N3CCN(CC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2,4-dichlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B244214.png)
![N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244217.png)
![2-(2,4-dichlorophenoxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]propanamide](/img/structure/B244218.png)
![3,5-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B244220.png)
![N-{4-methoxy-3-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244222.png)



![3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244229.png)
![3-ethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244230.png)
![2-(3,5-dimethylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B244231.png)
![N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244232.png)
![2-methyl-N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}propanamide](/img/structure/B244233.png)
![Methyl 3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244235.png)